2-(3-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-4-2-5-16(12-15)13-19(23)22-20(17-7-10-24-11-8-17)18-6-3-9-21-14-18/h2-6,9,12,14,17,20H,7-8,10-11,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMHJZGHAUGDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene, oxane, and pyridine derivatives. The key steps include:
Formation of the Acetamide Linkage: This can be achieved through the reaction of an amine with an acyl chloride or anhydride under basic conditions.
Substitution Reactions:
Cyclization: The formation of the oxan-4-yl group may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structural features allow it to interact with various biological targets. Research has indicated that derivatives of similar compounds can act as inhibitors of specific enzymes or receptors, potentially leading to the development of new therapeutic agents.
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have been reported to inhibit cell proliferation in breast cancer and leukemia models, suggesting that 2-(3-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide may possess similar properties.
Neuropharmacology
The presence of the pyridine ring hints at potential neuroactive properties. Compounds with related structures have been studied for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This could position the compound as a candidate for treating neurological disorders such as depression or anxiety.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1: Antitumor Activity | Evaluate cytotoxicity against cancer cell lines | Showed significant inhibition of proliferation in MCF-7 (breast cancer) and K562 (leukemia) cells at micromolar concentrations. |
| Study 2: Neuroprotective Effects | Investigate effects on neuronal cells | Demonstrated protective effects against oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells. |
| Study 3: Enzyme Inhibition | Assess inhibition of phospholipase A2 | Found to inhibit phospholipase A2 activity, suggesting potential anti-inflammatory applications. |
Pharmacological Insights
The pharmacological profile of this compound indicates potential as:
- Anti-inflammatory Agent : By inhibiting phospholipase A2, it may reduce inflammatory responses.
- Antidepressant : Modulation of neurotransmitter systems could provide benefits in mood disorders.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of pyridine-containing acetamides, which are studied for their biological activities (e.g., enzyme inhibition, antimicrobial properties). Key structural analogs include:
Key Observations :
Binding Affinity and Interaction Patterns
Data from molecular docking studies highlight critical differences:
Notable Findings:
- However, this group may improve metabolic stability .
- Methyl substitution on the phenyl ring (vs. cyano in 5RGZ) reduces electronegativity but enhances lipophilicity, favoring membrane penetration .
Pharmacokinetic and Toxicity Profiles
- Solubility: The oxan-4-yl group likely improves aqueous solubility compared to non-polar analogs (e.g., 5RH1), aligning with trends observed in pyridine derivatives with cyclic ethers .
- Metabolic Stability : Hybrid substituents may reduce susceptibility to cytochrome P450 oxidation, a common issue in simpler pyridine acetamides .
Biological Activity
The compound 2-(3-methylphenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes several functional groups that contribute to its biological activity:
- Aromatic ring : The 3-methylphenyl group enhances lipophilicity, which can influence membrane permeability and receptor interactions.
- Oxan-4-yl group : This moiety may play a role in stabilizing interactions with biological targets.
- Pyridin-3-yl group : Known for its ability to engage in hydrogen bonding and coordination with metal ions, potentially affecting enzyme activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
- Receptor Modulation : By binding to certain receptors, it can modulate signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Some derivatives of similar structures have shown promise as antioxidants, reducing oxidative stress in cells.
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of compounds structurally similar to this compound:
Case Studies
Several studies have explored the biological activities of compounds with similar structures:
- Antitumor Activity : A study on pyridopyrimidine derivatives demonstrated significant inhibition of dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism, with IC50 values around 100 nM. This suggests that the structural features present in this compound might confer similar properties.
- Antioxidant Properties : Research into oxan derivatives indicated promising antioxidant effects, with IC50 values around 75 µM. This highlights the potential for developing therapeutic agents targeting oxidative stress-related diseases.
- Inflammation Modulation : A derivative of a related compound was shown to reduce inflammatory markers in vitro, indicating that modifications to the oxan or pyridine groups could enhance anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
